1-Methoxy-2-phenylpropan-2-amine

説明

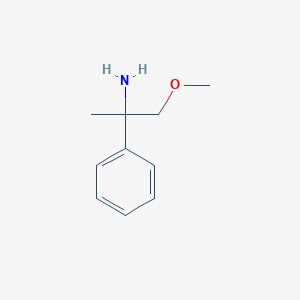

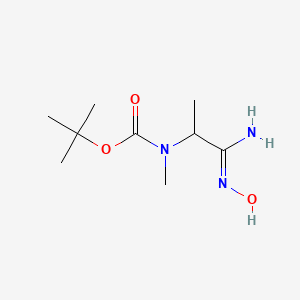

1-Methoxy-2-phenylpropan-2-amine is an organic compound . It is a derivative of phenylpropan-2-amine .

Synthesis Analysis

The synthesis of 1-Methoxy-2-phenylpropan-2-amine can be achieved through transaminase-mediated synthesis . This method uses immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis

The molecular structure of 1-Methoxy-2-phenylpropan-2-amine is represented by the formula C10H15NO . The InChI code for this compound is 1S/C10H15NO/c1-10(11,8-12-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving 1-Methoxy-2-phenylpropan-2-amine are primarily related to its synthesis. The transaminase-mediated synthesis is an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .科学的研究の応用

Process Improvement in Synthesis

An intermediate related to 1-Methoxy-2-phenylpropan-2-amine, 1-methoxy-1-oxo-3-phenylpropan-2-aminium chloride, was prepared through the methyl-esterification of L-phenylalanine. This process achieved the synthesis of four L-phenylalanine derivatives with high yield, demonstrating an application in the synthesis of bioactive molecules and pharmaceutical intermediates (Gao Yu-hu, 2014).

Kinetic Resolution and Bioamination

The dynamic kinetic resolution of 2-Phenylpropanal derivatives to yield β-chiral primary amines via bioamination employed omega-transaminases. This process underscores the potential of employing enzymatic methods for the stereoselective synthesis of chiral amines, an essential component in drug design and synthesis (C. Fuchs et al., 2014).

Absolute Configuration Determination

1- and 2-naphthylmethoxyacetic acids, used as chiral anisotropic reagents for determining the absolute configuration of chiral secondary alcohols and primary amines, were resolved into enantiomers using L-phenylalaninol. This method facilitates the large-scale preparation of these crucial reagents in stereochemical analysis (Shoko Arita et al., 2003).

Synthesis of Low-Density Lipoprotein Receptor Upregulator

A practical synthesis method was developed for an upregulator of the LDL receptor, utilizing a derivative of 1-Methoxy-2-phenylpropan-2-amine. This showcases the compound's application in synthesizing molecules with potential therapeutic benefits in treating hypercholesterolemia (Tatsuya Ito et al., 2002).

Asymmetric Hydrogenation

The asymmetric hydrogenation of 1-phenylpropane-1,2-dione over cinchona-modified Pt catalysts demonstrated the importance of molecular structure in achieving high enantioselectivity. This research provides insights into the catalytic mechanisms and the design of more efficient catalysts for asymmetric synthesis (E. Toukoniitty et al., 2004).

Safety And Hazards

The safety data sheet for 1-Methoxy-2-phenylpropan-2-amine indicates that it is a dangerous substance. It has hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1-methoxy-2-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(11,8-12-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXVVJWYLRSURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-2-phenylpropan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1467423.png)

![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)

![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)

![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467435.png)

![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467438.png)

![N-[(3,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467439.png)

![4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467445.png)